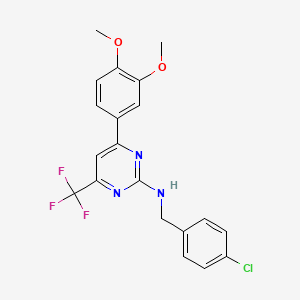
N-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenylmethyl group, a 3,4-dimethoxyphenyl group, and a trifluoromethyl group. The unique combination of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The 4-chlorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a chloromethylating agent. The 3,4-dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction. The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide.
Final Assembly: The final compound is obtained by coupling the substituted pyrimidine core with the appropriate amine under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or the pyrimidine core can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Chloromethylating agents, trifluoromethyl iodide, Friedel-Crafts alkylation reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
- N-[(4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
- N-[(4-methylphenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
N-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the 4-chlorophenylmethyl group, which imparts specific chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. Additionally, the combination of substituents on the pyrimidine core provides a unique structural framework that can be exploited for various scientific and industrial applications.
Properties
Molecular Formula |
C20H17ClF3N3O2 |
|---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H17ClF3N3O2/c1-28-16-8-5-13(9-17(16)29-2)15-10-18(20(22,23)24)27-19(26-15)25-11-12-3-6-14(21)7-4-12/h3-10H,11H2,1-2H3,(H,25,26,27) |
InChI Key |
JUXWDXGDODJXHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)Cl)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















